molecular formula C23H11ClN4 B1676555 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile CAS No. 892549-43-8

2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile

Cat. No. B1676555
M. Wt: 378.8 g/mol
InChI Key: BVFLHOOKHPFDCT-UHFFFAOYSA-N
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Description

The compound “2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile” is a type of imidazole derivative . Imidazole derivatives have been synthesized and studied for their strong fluorescence properties . They have been used in the development of new fluorescent molecules and materials .


Synthesis Analysis

The synthesis of imidazole derivatives involves the use of methoxy and hydroxyl group substituted triphenylamine . The methoxy substituted molecules showed relatively blue-shifted absorption compared to hydroxyl substituted compounds, which could be attributed to the molecular conformation and inter/intramolecular H-bonding .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can influence their fluorescence properties . For instance, a molecule with a strong twisting in its structure due to methoxy and aniline attachment showed the strongest blue shift of absorption .


Chemical Reactions Analysis

The chemical reactions of imidazole derivatives can be influenced by various factors. For instance, the presence of an aldehyde group can bind to the protein during conjugation .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary. For instance, methoxy substituted molecules showed relatively blue-shifted absorption compared to hydroxyl substituted compounds . This could be attributed to the molecular conformation and inter/intramolecular H-bonding .

Scientific Research Applications

Organic Electronics and Optoelectronics

Phenanthro[9,10-d]imidazole derivatives, including those related to the specified compound, have been synthesized and explored for their application in organic electronics, notably in organic light-emitting diodes (OLEDs). These compounds exhibit high thermal stability, significant electrochemical reduction stages, and luminescence in both solution and solid states, making them promising candidates for optoelectronic devices. Devices incorporating these derivatives have demonstrated intense electroluminescence, suggesting potential enhancements in OLED performance through optimization of the active layer composition (Kula et al., 2018).

Corrosion Inhibition

Research into the anticorrosive properties of 1,10-phenanthroimidazole derivatives has shown their effectiveness in protecting mild steel in acidic media. These derivatives can spontaneously adsorb on metal surfaces, predominantly through chemisorption, and exhibit significant potential as corrosion inhibitors. Their ability to form complexes with iron ions further supports their application in corrosion protection, demonstrating the role of structural activity relationships in enhancing their inhibitory performance (Lv et al., 2020).

Ligands for Metal Complexes

Phenanthroimidazole derivatives serve as versatile ligands in the design of metal-containing liquid crystals and other metal complexes. Their ability to form stable complexes with various metals, including transition metals and lanthanides, has been explored. These ligands' structural versatility allows for the induction of mesomorphism by coordination to metallic fragments, impacting the thermal behavior and potential applications in materials science (Cardinaels et al., 2008).

Safety And Hazards

In terms of safety and hazards, one study found that an imidazole derivative did not cause nonsteroidal anti-inflammatory drug-like gastrointestinal toxic effects, such as mucosal erosions or leakage .

Future Directions

Imidazole derivatives have potential applications in various fields. For instance, they can be used as fluorescent probes in medical imaging . The development of new fluorescent probes based on the phenanthroimidazole backbone is a promising area of research .

properties

IUPAC Name

2-(6-chloro-3H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11ClN4/c24-15-8-9-18-19(10-15)16-6-1-2-7-17(16)21-22(18)28-23(27-21)20-13(11-25)4-3-5-14(20)12-26/h1-10H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFLHOOKHPFDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C4=C2N=C(N4)C5=C(C=CC=C5C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50581753
Record name 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50581753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile

CAS RN

892549-43-8
Record name MF-63
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892549438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50581753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MF-63
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TU641M876
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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